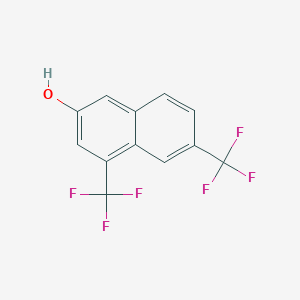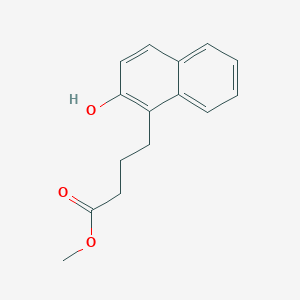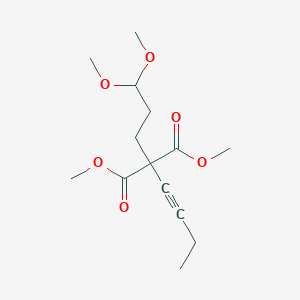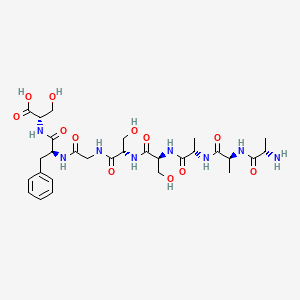
4,6-Bis(trifluoromethyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(trifluoromethyl)naphthalen-2-ol is a chemical compound with the molecular formula C12H6F6O It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 4 and 6 positions, and a hydroxyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)naphthalen-2-ol typically involves the introduction of trifluoromethyl groups to a naphthalene derivative. One common method is the trifluoromethylation of 2-naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of reagents and solvents is often employed to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4,6-Bis(trifluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted derivatives.
科学研究应用
4,6-Bis(trifluoromethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-Bis(trifluoromethyl)naphthalen-2-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
相似化合物的比较
Similar Compounds
2,4,6-Trifluoromethylphenol: Similar structure but with a phenol ring instead of naphthalene.
4,6-Dimethyl-2-naphthol: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
4,6-Bis(trifluoromethyl)naphthalen-2-ol is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
142177-44-4 |
|---|---|
分子式 |
C12H6F6O |
分子量 |
280.16 g/mol |
IUPAC 名称 |
4,6-bis(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)7-2-1-6-3-8(19)5-10(9(6)4-7)12(16,17)18/h1-5,19H |
InChI 键 |
YGHGKTOIPDITJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)

![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)
![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)



![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
